molecular formula C5H12O2 B3166497 (R)-3-Methoxy-2-methylpropan-1-OL CAS No. 911855-78-2

(R)-3-Methoxy-2-methylpropan-1-OL

Cat. No.: B3166497
CAS No.: 911855-78-2
M. Wt: 104.15 g/mol
InChI Key: VBZDXGATDYLXEZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Methoxy-2-methylpropan-1-OL is an organic compound with the molecular formula C5H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-3-Methoxy-2-methylpropan-1-OL can be synthesized through several methods. One common approach involves the reaction of ®-2-methylpropan-1-OL with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methoxy-2-methylpropan-1-OL may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-3-Methoxy-2-methylpropan-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols with different configurations.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Different alcohols.

    Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

®-3-Methoxy-2-methylpropan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-3-Methoxy-2-methylpropan-1-OL exerts its effects depends on the specific reaction or application. In enzyme-catalyzed reactions, the compound may act as a substrate, binding to the active site of the enzyme and undergoing transformation. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Methoxy-2-methylpropan-1-OL: The enantiomer of ®-3-Methoxy-2-methylpropan-1-OL.

    3-Methoxy-2-methylpropan-1-OL: The racemic mixture containing both enantiomers.

    2-Methoxypropan-1-OL: A compound with a similar structure but lacking the methyl group on the second carbon.

Uniqueness

®-3-Methoxy-2-methylpropan-1-OL is unique due to its chiral nature, which can lead to different biological activities and properties compared to its enantiomer or racemic mixture. The presence of the methoxy group also imparts specific reactivity and applications in various fields.

Properties

IUPAC Name

(2R)-3-methoxy-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDXGATDYLXEZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718838
Record name (2R)-3-Methoxy-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911855-78-2
Record name (2R)-3-Methoxy-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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